tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Iterative cross-coupling Sequential SNAr Divergent library synthesis

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 1155306-28-7; MFCD09746267) is a heterobifunctional synthetic intermediate belonging to the piperazinyl-pyrimidine class, with molecular formula C₁₃H₁₈Cl₂N₄O₂ and molecular weight 333.21 g/mol. It features a 2,6-dichloropyrimidine core linked via the C-4 position to an N-Boc-protected piperazine ring, a structural arrangement that provides two chemically distinct aromatic chloride handles for sequential nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions.

Molecular Formula C13H18Cl2N4O2
Molecular Weight 333.21 g/mol
CAS No. 1155306-28-7
Cat. No. B1315871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
CAS1155306-28-7
Molecular FormulaC13H18Cl2N4O2
Molecular Weight333.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3
InChIKeyBAGLJGSQRQHRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 1155306-28-7): A Dual-Chloride Pyrimidine-Piperazine Building Block for Iterative Medicinal Chemistry


tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 1155306-28-7; MFCD09746267) is a heterobifunctional synthetic intermediate belonging to the piperazinyl-pyrimidine class, with molecular formula C₁₃H₁₈Cl₂N₄O₂ and molecular weight 333.21 g/mol . It features a 2,6-dichloropyrimidine core linked via the C-4 position to an N-Boc-protected piperazine ring, a structural arrangement that provides two chemically distinct aromatic chloride handles for sequential nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions [1]. The compound is synthesized via regioselective condensation of 2,4,6-trichloropyrimidine with 1-Boc-piperazine and is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why In-Class Piperazinyl-Pyrimidine Building Blocks Cannot Substitute for tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate


Piperazinyl-pyrimidine intermediates with different chlorine substitution patterns (2-chloro, 4,6-dichloro, or 2,4-dichloro isomers) exhibit divergent regioselectivity in nucleophilic aromatic substitution reactions, making them non-interchangeable in multi-step synthetic sequences [1]. The 2,6-dichloro substitution pattern on the target compound places two chlorine atoms in a 1,3-relationship relative to the piperazine-bearing C-4 position, enabling chemoselective sequential derivatization where the C-2 and C-6 chlorides can be addressed in either order depending on reaction conditions and catalyst choice [2]. In contrast, the 2-chloro mono-substituted analog (CAS 221050-88-0) forfeits the second diversification handle entirely, while the 4,6-dichloropyrimidin-2-yl isomer (piperazine at C-2) presents a fundamentally different electronic landscape that redirects SₙAr regioselectivity toward alternative ring positions . Furthermore, the target compound's N-Boc protection enhances shelf stability (recommended storage: 2–8 °C under inert atmosphere) compared to unprotected piperazine analogs, which are prone to oxidation and hygroscopic degradation . These structural and electronic differences translate directly into divergent synthetic outcomes, quantified in the evidence below.

Quantitative Differentiation Evidence for tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate Versus Closest Analogs


Dual Chloride Reactivity: Two Sequential Derivatization Sites Versus One in the 2-Chloro Mono-Substituted Analog

The target compound possesses two aromatic chloride leaving groups at pyrimidine C-2 and C-6, enabling two sequential derivatization steps to generate 2,6-disubstituted products. The mono-chloro analog, tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-88-0), is limited to a single substitution event, terminating synthetic diversification after one step . In the 2,6-dichloro series, the C-4 position is occupied by the piperazine ring, which electronically deactivates the pyrimidine ring but preserves sufficient reactivity at C-2 and C-6 for palladium-catalyzed cross-coupling and SₙAr reactions [1].

Iterative cross-coupling Sequential SNAr Divergent library synthesis

Lipophilicity Differentiation: LogP 2.84 for 2,6-Dichloro Analog Versus LogP 2.19 for 2-Chloro Mono-Substituted Analog

The target compound has a calculated partition coefficient (LogP) of 2.8434, compared to LogP of 2.19 for the mono-chloro analog (CAS 221050-88-0), representing a ΔLogP of +0.65 units . This increased lipophilicity arises from the second chlorine atom at C-6 and corresponds to an approximately 4.5-fold higher theoretical octanol/water partition ratio. Both compounds share an identical polar surface area (PSA) of 58.56 Ų .

Lipophilicity Drug-likeness Physicochemical profiling

Regioselective C-4 Piperazine Attachment: Defined Reactivity Hierarchy Versus Mixed Regioisomer Formation in Uncontrolled Aminations

The target compound is produced via regioselective reaction of 2,4,6-trichloropyrimidine with 1-Boc-piperazine, which proceeds with preferential substitution at the C-4 position . Literature on related 2,4-dichloropyrimidine systems demonstrates that nucleophilic amination with piperazines strongly favors C-4 over C-2 substitution (typical regioselectivity ratios >10:1) due to the greater electrophilicity of the position para to both ring nitrogens [1]. In contrast, the 4,6-dichloropyrimidin-2-yl regioisomer (piperazine at C-2) positions the two chlorine atoms at C-4 and C-6, producing a different electronic environment where the remaining chlorides are ortho/para to a single ring nitrogen rather than flanked by two, altering subsequent SₙAr reactivity order .

Regioselectivity SNAr C-4 vs. C-2 amination

Piperazine Versus Piperidine Core: Impact on Physicochemical Properties and Synthetic Versatility

The target compound incorporates a piperazine ring (two nitrogen atoms), whereas the analogous piperidine derivative, tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate (CAS 1439823-01-4), contains a piperidine ring (single nitrogen) [1]. The piperazine core provides an additional tertiary amine site (after Boc deprotection) that can serve as a hydrogen bond acceptor, a salt-forming basic center (calculated pKₐ ~8–9 for the secondary amine after deprotection), or a further point of covalent diversification . Molecular formula comparison: target C₁₃H₁₈Cl₂N₄O₂ vs. piperidine analog C₁₄H₁₉Cl₂N₃O₂; the piperazine introduces one additional nitrogen atom and two additional hydrogen bond acceptor sites.

Piperazine vs. piperidine H-bond capacity Structural diversification

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate


Iterative Medicinal Chemistry Library Synthesis Requiring Sequential C-2 then C-6 (or Vice Versa) Derivatization

Programs constructing focused compound libraries around a 4-piperazinyl-pyrimidine core benefit from the two chemically distinct aromatic chloride handles. The C-2 and C-6 positions can be addressed in a programmable sequence—for example, an initial SₙAr amination at the more electrophilic C-2 position followed by a Suzuki-Miyaura cross-coupling at C-6, or a one-pot double functionalization—enabling the generation of 2,6-disubstituted analogs from a single building block [1]. This contrasts with mono-chloro analogs that terminate at mono-substitution.

CCR4 Antagonist Development Leveraging the 2,6-Dichloropyrimidin-4-yl-piperazine Pharmacophore

Piperazinyl pyrimidine derivatives of general formula I, incorporating the 2,6-dichloropyrimidin-4-yl-piperazine scaffold, have been patented as CCR4 receptor antagonists with applications in asthma and inflammatory disease treatment [2]. The Boc-protected intermediate enables modular assembly of diverse N-arylpiperazine-containing antagonists through sequential chloride displacement reactions.

Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity for Cellular Activity

The LogP of 2.8434 for the target compound positions it in a lipophilicity range favorable for passive membrane permeability while remaining below the LogP >5 threshold associated with poor drug-likeness . Compared to the mono-chloro analog (LogP 2.19), the increased lipophilicity (+0.65 LogP units) of the 2,6-dichloro scaffold can improve cellular penetration of derived kinase inhibitors without altering PSA (58.56 Ų for both compounds), enabling teams to dial in potency while maintaining a favorable physicochemical profile.

Industrial-Scale Synthesis Leveraging Batch QC and Storage Stability

Reputable suppliers offer this compound at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) , and the compound is recommended for storage at 2–8 °C under inert atmosphere to maintain integrity . The N-Boc protection provides enhanced shelf stability relative to unprotected piperazine intermediates, reducing procurement risk for multi-month medicinal chemistry campaigns or GMP-adjacent synthetic route development.

Quote Request

Request a Quote for tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.